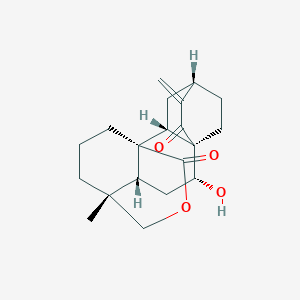

15-Oxospiramilactone

概要

説明

準備方法

合成経路と反応条件: NC043の合成は、ジテルペノイド誘導体から始まる複数段階の工程を伴います。合成における重要な工程は、CARF(Collaborator of ARF)のCys-516残基との共有結合の形成です。 反応条件には、通常、目的生成物の形成を促進するために有機溶媒と触媒の使用が含まれます .

工業生産方法: NC043の工業生産は、現在も研究開発段階にあります。このプロセスは、一般に、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 その後、クロマトグラフィーや結晶化などの技術を用いて精製されます .

化学反応の分析

反応の種類: NC043は、主にCARFのCys-516残基と共有結合を形成する置換反応を起こします。 この反応は、NC043分子中のマイケルアクセプターの存在によって促進され、システインのチオール基による求核攻撃を受けやすくなります .

一般的な試薬と条件: NC043の合成および反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)、ポリエチレングリコール(PEG)、およびTween 80などの有機溶媒が含まれます。 反応条件は、多くの場合、反応速度を高めるために、穏やかな温度と触媒の存在を伴います .

生成される主な生成物: NC043とCARFの反応から生成される主な生成物は、Wnt/β-カテニンシグナル伝達経路を阻害する共有結合複合体です。 この阻害は、Wnt標的遺伝子のダウンレギュレーションと癌細胞の増殖の抑制につながります .

科学的研究の応用

Mitochondrial Dynamics

Mechanism of Action:

15-Oxospiramilactone promotes mitochondrial fusion by inhibiting the deubiquitinase USP30, which plays a crucial role in the regulation of mitofusins (Mfn1 and Mfn2). This inhibition leads to enhanced ubiquitination of these proteins, thereby promoting mitochondrial elongation and restoring dysfunctional mitochondrial networks in cells lacking Mfn1 or Mfn2 .

Case Studies:

- In a study involving cells deficient in Mfn1 or Mfn2, treatment with this compound resulted in the restoration of mitochondrial morphology from fragmented to elongated structures within two hours. The compound was shown to significantly increase oxidative respiration and ATP levels in these cells .

- Another investigation demonstrated that this compound could revert mitochondrial fragmentation phenotypes associated with Mfn knockout models, indicating its therapeutic potential for mitochondrial-related diseases .

Cancer Therapeutics

Wnt/β-Catenin Signaling Inhibition:

this compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers, including colorectal cancer. The compound inhibits the growth of colon cancer cell lines such as SW480 and Caco-2 by decreasing the expression of Wnt target genes like Axin2 and Cyclin D1 .

Case Studies:

- Research indicated that treatment with this compound led to reduced tumorigenesis in xenograft models of colon cancer. The compound not only inhibited anchorage-independent growth but also affected β-catenin/TCF4 association, which is critical for Wnt signaling activation .

- Further studies have shown that this compound increases apoptosis in cancer cells through mechanisms independent of its effects on mitochondrial dynamics, suggesting a multifaceted role in cancer therapy .

Neuroprotective Effects

Protective Mechanisms:

Recent studies have explored the neuroprotective effects of this compound on retinal ganglion cells (RGCs) under excitotoxic conditions. The compound has been shown to improve mitochondrial morphology and promote parkin-mediated mitophagy, which is essential for cellular health under stress conditions .

Case Studies:

- In experimental models of excitotoxicity induced by NMDA, RGCs treated with this compound displayed decreased apoptotic cell death and improved mitochondrial membrane potential. This suggests potential applications in neurodegenerative diseases where mitochondrial dysfunction is prevalent .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Mitochondrial Dynamics | Inhibition of USP30 promotes Mfn1/2 activity | Restores mitochondrial morphology and function in deficient cells; increases ATP levels |

| Cancer Therapy | Inhibition of Wnt/β-catenin signaling | Reduces tumor growth and alters gene expression in colon cancer cell lines |

| Neuroprotection | Modulation of parkin-mediated mitophagy | Protects RGCs from excitotoxicity; improves mitochondrial health |

作用機序

NC043は、Wnt/β-カテニンシグナル伝達経路を阻害することで効果を発揮します。それはCARFに直接結合し、Cys-516残基と共有結合を形成します。この結合は、CARFとWntシグナル伝達経路の重要な構成要素であるディシェベルド(Dvl)との相互作用を阻害します。 その結果、TCF/β-カテニンの転写活性は抑制され、Wnt標的遺伝子のダウンレギュレーションと癌細胞の増殖の阻害につながります .

類似化合物との比較

NC043は、CARFと共有結合を形成する能力がユニークであり、これは他のWnt/β-カテニンシグナル伝達阻害剤とは異なります。類似の化合物には、15-オキソスピラミラクトンなどの、Wntシグナル伝達経路を阻害する他のジテルペノイド誘導体も含まれます。 NC043は、その特異的な作用機序と癌細胞の増殖を阻害する高い効力により、より強力であると考えられています .

生物活性

15-Oxospiramilactone, a diterpenoid derivative, has garnered significant attention in recent years due to its diverse biological activities, particularly in the context of mitochondrial function and cancer biology. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

This compound (S3) is characterized by its ability to induce mitochondrial fusion, an essential process for maintaining mitochondrial function and integrity. This compound targets the deubiquitinase USP30, leading to enhanced non-degradative ubiquitination of mitofusins Mfn1 and Mfn2. This action promotes mitochondrial fusion in cells deficient in these proteins, thus restoring mitochondrial morphology and function .

Mechanism Overview

- Target : USP30 (deubiquitinase)

- Effects :

- Inhibition of USP30 increases the activity of Mfn1 and Mfn2.

- Promotes mitochondrial elongation and fusion.

- Restores oxidative respiration in dysfunctional cells.

1. Mitochondrial Fusion

This compound has been shown to significantly promote mitochondrial fusion. In experiments with mouse embryonic fibroblasts lacking Mfn1 or Mfn2, treatment with S3 resulted in a notable morphological change from fragmented mitochondria to elongated, interconnected networks within two hours .

Table 1: Effects of this compound on Mitochondrial Morphology

| Treatment Concentration | Time (hours) | Morphological Change Observed |

|---|---|---|

| 5 µM | 2 | Elongated filaments |

| 10 µM | 4 | Highly interconnected networks |

| Control | N/A | Fragmented mitochondria |

2. Inhibition of Wnt/β-Catenin Signaling

The compound also exhibits anti-cancer properties by inhibiting the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers, including colon cancer. In HEK293T cells, S3 was effective at reducing the activity of Wnt3a-stimulated Top-flash reporter activity and decreasing the expression of Wnt target genes in colon cancer cell lines SW480 and Caco-2 .

Table 2: Inhibition of Wnt/β-Catenin Signaling by this compound

| Cell Line | Treatment Concentration | Reduction in Wnt Target Gene Expression (%) |

|---|---|---|

| SW480 | 5 µM | 45% |

| Caco-2 | 10 µM | 60% |

| HEK293T | 5 µM | 50% |

Case Study: Mitochondrial Dysfunction

A study involving cells deficient in mitofusins demonstrated that treatment with S3 led to a restoration of mitochondrial function. The researchers noted that after administering S3, cells exhibited improved ATP production and reduced reactive oxygen species (ROS) levels, indicating enhanced mitochondrial efficiency .

Case Study: Cancer Cell Line Response

In a controlled laboratory setting, colon cancer cell lines treated with varying concentrations of S3 showed a dose-dependent decrease in viability. The study concluded that S3 could serve as a potential therapeutic agent for targeting Wnt/β-catenin-mediated malignancies .

特性

IUPAC Name |

(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYYWKVDXANEHM-WFIVFVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CC(C45C3CC(CC4)C(=C)C5=O)O)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1C[C@H]([C@]45[C@H]3C[C@H](CC4)C(=C)C5=O)O)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。